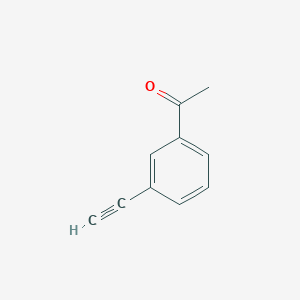

1-(3-Ethynylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(3-ethynylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDLFLCDFUZLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569723 | |

| Record name | 1-(3-Ethynylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139697-98-6 | |

| Record name | 1-(3-Ethynylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Ethynylphenyl)ethanone

CAS Number: 13967-98-6

This technical guide provides a comprehensive overview of 1-(3-Ethynylphenyl)ethanone, a key building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectral data, synthesis protocols, and potential applications.

Core Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₈O and a molecular weight of 144.17 g/mol .[1][2] It is classified as an aromatic ketone and an alkyne. For safe handling, it is important to note that this compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.[3]

| Property | Value | Reference |

| CAS Number | 139697-98-6 | [1][4] |

| Molecular Formula | C₁₀H₈O | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

Spectral Data Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the acetyl protons (a singlet around δ 2.6 ppm), the ethynyl proton (a singlet around δ 3.1 ppm), and the aromatic protons (in the region of δ 7.4-8.2 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around δ 197 ppm), the two sp-hybridized carbons of the alkyne group (in the δ 80-85 ppm region), the methyl carbon of the acetyl group (around δ 27 ppm), and the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration around 1685 cm⁻¹, a sharp peak for the terminal alkyne C-H stretch near 3300 cm⁻¹, and a weaker C≡C stretch around 2100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 144, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and a carbonyl group ([M-28]⁺).

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction.[5][6] This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][6]

Proposed Synthetic Route: Sonogashira Coupling

Caption: Synthetic pathway for this compound via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoacetophenone (1.0 eq), ethynyltrimethylsilane (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution and brine.

-

Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silylated intermediate.

-

Deprotection: Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: Neutralize the reaction mixture with dilute acid, extract the product with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development and Biological Activity

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs—the acetophenone and terminal alkyne groups—are present in numerous biologically active compounds. Acetophenone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The ethynyl group offers a versatile handle for further chemical modifications, such as "click" chemistry reactions, to generate libraries of novel compounds for drug discovery screening.

Derivatives of similar structures, such as other substituted ethanones, have been investigated for their potential as inhibitors of various enzymes and their cytotoxic effects against cancer cell lines.[8][9] The presence of the reactive alkyne allows for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications.[10]

Logical Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of this compound derivatives.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3] In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice. If swallowed, call a poison center or doctor.[3]

References

- 1. molecularinfo.com [molecularinfo.com]

- 2. Ethanone, 1-(3-phenoxyphenyl)- | C14H12O2 | CID 36249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 139697-98-6 [sigmaaldrich.com]

- 4. 139697-98-6|this compound|BLD Pharm [bldpharm.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects | MDPI [mdpi.com]

- 9. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

3-Ethynylacetophenone chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylacetophenone, systematically known by its IUPAC name 1-(3-ethynylphenyl)ethanone , is an aromatic ketone that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring both a reactive acetyl group and a terminal alkyne, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of 3-Ethynylacetophenone, catering to the needs of researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and IUPAC Name

The chemical structure of 3-Ethynylacetophenone consists of an acetophenone core substituted with an ethynyl group at the meta-position (position 3) of the phenyl ring.

IUPAC Name: this compound

Chemical Formula: C₁₀H₈O

Molecular Weight: 144.17 g/mol

CAS Number: 139697-98-6

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in subsequent chemical reactions.

| Property | Value |

| Physical State | Solid |

| Purity | Typically ≥98% |

| Molecular Formula | C₁₀H₈O |

| Molecular Weight | 144.17 g/mol |

| InChI Key | UVDLFLCDFUZLBZ-UHFFFAOYSA-N |

| Hazard Statements | H302, H315, H319, H335 |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Note: Specific values for melting point, boiling point, and density are not consistently reported in publicly available literature and should be determined experimentally.

Experimental Protocol: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 3-bromoacetophenone) with a terminal alkyne. A common and practical approach involves the use of a protected alkyne, such as ethynyltrimethylsilane, followed by a deprotection step.

Reaction Scheme:

The synthesis proceeds in two main steps:

-

Sonogashira Coupling: 3-Bromoacetophenone is coupled with ethynyltrimethylsilane in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

-

Desilylation: The resulting trimethylsilyl-protected compound is then treated with a base to remove the trimethylsilyl (TMS) group, yielding the final product, this compound.

Detailed Methodology

Materials:

-

3-Bromoacetophenone

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

Step 1: Sonogashira Coupling of 3-Bromoacetophenone with Ethynyltrimethylsilane

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromoacetophenone (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Add anhydrous triethylamine (2.0 eq.) and anhydrous tetrahydrofuran (THF) to the flask.

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq.) dropwise.

-

Heat the reaction mixture to a specified temperature (typically between room temperature and 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trimethylsilyl-protected product. This intermediate can often be used in the next step without further purification.

Step 2: Desilylation to Yield this compound

-

Dissolve the crude trimethylsilyl-protected intermediate from Step 1 in a mixture of methanol and a suitable co-solvent if necessary (e.g., dichloromethane).

-

Add potassium carbonate (2.0-3.0 eq.) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 3-bromoacetophenone.

Caption: Synthesis of this compound via Sonogashira coupling and desilylation.

Physical and chemical properties of 1-(3-Ethynylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethynylphenyl)ethanone, a substituted aromatic ketone, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive ethynyl group and a ketone moiety, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The ethynyl group can participate in various coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and click reactions, enabling the introduction of diverse substituents. The ketone functionality can be modified through reactions like reductions, oxidations, and condensations to create a variety of derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic characterization.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. It is important to note that while some properties have been experimentally determined, others are predicted values and should be used with caution.

Table 1: Identifiers and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 139697-98-6 | N/A |

| Molecular Formula | C₁₀H₈O | N/A |

| Molecular Weight | 144.17 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Physical Form | Solid | N/A |

| Storage Temperature | Inert atmosphere, room temperature | N/A |

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Source |

| Melting Point | 45-50 °C | N/A |

| Boiling Point | 255.6 ± 23.0 °C at 760 mmHg | N/A |

| Density | 1.10 ± 0.1 g/cm³ | N/A |

| pKa | 16.56 ± 0.10 | N/A |

| LogP | 2.15 | N/A |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction between an aryl halide (3-bromoacetophenone) and a terminal alkyne (ethynyltrimethylsilane), followed by deprotection of the silyl group.[1][2][3]

Reaction Scheme:

Materials:

-

3-Bromoacetophenone

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Deprotecting agent (e.g., potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF))

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Coupling Reaction:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoacetophenone (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).

-

Add the solvent (e.g., THF or toluene) and the base (e.g., Et₃N, 2-3 eq).

-

To the stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.

-

Heat the reaction mixture to the appropriate temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

-

Work-up:

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude trimethylsilyl-protected product.

-

-

Deprotection:

-

Dissolve the crude protected alkyne in a suitable solvent (e.g., methanol or THF).

-

Add the deprotecting agent (e.g., a catalytic amount of potassium carbonate for methanolysis or one equivalent of TBAF for fluoride-mediated deprotection).

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

-

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~8.1-7.4 (m, 4H, Ar-H), δ ~3.1 (s, 1H, ≡C-H), δ ~2.6 (s, 3H, -C(O)CH₃) |

| ¹³C NMR (CDCl₃) | δ ~197 (C=O), δ ~138-128 (Ar-C), δ ~83 (Ar-C≡), δ ~78 (≡C-H), δ ~27 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |

| Mass Spec. (EI) | m/z 144 (M⁺), 129 (M⁺ - CH₃), 101 (M⁺ - COCH₃) |

Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile intermediate in organic synthesis.

-

Ethynyl Group Reactions: The terminal alkyne can undergo a variety of transformations, including:

-

Ketone Group Reactions: The ketone moiety can be modified through:

-

Reduction: To form the corresponding secondary alcohol.

-

Oxidation (e.g., Baeyer-Villiger oxidation): To form an ester.

-

Condensation reactions (e.g., Aldol or Claisen-Schmidt): To form α,β-unsaturated ketones (chalcones).

-

These potential reactions open up pathways to a wide array of complex molecules with potential applications in the development of pharmaceuticals and functional organic materials.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a valuable and versatile building block in organic chemistry. While detailed experimental data on its physical properties are limited, its synthesis via Sonogashira coupling is well-established. The presence of both an ethynyl and a ketone functional group provides multiple avenues for further chemical modification, making it a key intermediate for the synthesis of a wide range of more complex organic molecules for various research applications. This guide provides a foundational understanding of this compound for researchers and scientists in the field.

References

An In-depth Technical Guide to 1-(3-Ethynylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(3-Ethynylphenyl)ethanone, a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive ethynyl group and a ketone moiety, allows for diverse chemical modifications, making it an important intermediate in the synthesis of complex organic molecules.

Compound Data

The fundamental molecular and chemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₈O | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| CAS Number | 139697-98-6 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Ethynylacetophenone, 3-Acetylphenylacetylene | [2] |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, room temperature |

Synthetic Protocol: Sonogashira Coupling and Deprotection

The synthesis of this compound is most effectively achieved via a two-step process involving a palladium-catalyzed Sonogashira cross-coupling reaction, followed by the deprotection of a silyl-protected alkyne. This method is widely recognized for its efficiency and tolerance of various functional groups.[3][4]

Step 1: Sonogashira Coupling of 3-Bromoacetophenone with Ethynyltrimethylsilane

This reaction forms the carbon-carbon bond between the aromatic ring and the protected ethynyl group.

-

Materials:

-

3-Bromoacetophenone

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoacetophenone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and anhydrous triethylamine to the flask.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone.

-

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is removed to yield the terminal alkyne.

-

Materials:

-

Crude 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone

-

Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride (TBAF)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve the crude product from Step 1 in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

-

Analytical Protocols

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.

-

Instrumentation and Conditions:

-

HPLC System: Standard system with a UV-Vis or Diode Array Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and ramping up the acetonitrile concentration).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of about 10-50 µg/mL.

-

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of the synthesized compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Expected ¹H NMR Data (in CDCl₃):

-

A singlet around δ 2.6 ppm corresponding to the three protons of the acetyl group (-COCH₃).

-

A singlet around δ 3.1 ppm corresponding to the acetylenic proton (-C≡CH).

-

A series of multiplets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the four protons on the benzene ring.

-

-

Expected ¹³C NMR Data (in CDCl₃):

-

A signal around δ 26 ppm for the methyl carbon of the acetyl group.

-

Signals for the two acetylenic carbons (C≡C) in the range of δ 77-84 ppm.

-

A signal for the carbonyl carbon (C=O) around δ 197 ppm.

-

Several signals in the aromatic region (δ 128-138 ppm).

-

Visualized Workflows

Diagram 1: Synthetic Pathway of this compound

Caption: Synthetic route to this compound.

Diagram 2: Analytical Workflow for Product Verification

Caption: Workflow for purification and analysis.

References

Safety, Handling, and Storage of 1-(3-Ethynylphenyl)ethanone: A Technical Guide

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all applicable local, state, and federal regulations regarding the handling and storage of chemical substances.

Introduction

1-(3-Ethynylphenyl)ethanone, also known as 3-acetylphenylacetylene, is an organic compound with the chemical formula C₁₀H₈O. It is a ketone and a terminal alkyne, making it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials. Its reactive ethynyl group allows for a variety of chemical transformations, including coupling reactions, cycloadditions, and polymerizations. This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

A thorough understanding of the potential hazards associated with this compound is the first step in ensuring laboratory safety.

GHS Classification

While a universally harmonized GHS classification is not always available, typical classifications for compounds with similar functional groups include:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Pictograms

The "Exclamation Mark" pictogram is used for substances that may cause less severe health effects, such as skin and eye irritation, or acute toxicity.[1][2][3]

Caption: Exclamation Mark Pictogram.

Hazard and Precautionary Statements

Based on the probable GHS classification, the following hazard (H) and precautionary (P) statements are relevant:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various experimental conditions.

| Property | Value |

| Chemical Formula | C₁₀H₈O |

| Molecular Weight | 144.17 g/mol |

| Appearance | Light yellow to yellow solid or liquid |

| Melting Point | 43-47 °C |

| Boiling Point | 115-117 °C at 2 mmHg |

| Density | 1.08 g/cm³ |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

| Vapor Pressure | Not available |

| Flash Point | >110 °C |

Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to minimize exposure and prevent accidents.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or manipulating the substance in a way that could generate aerosols or vapors.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-resistant lab coat should be worn to protect personal clothing.

-

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Caption: Recommended workflow for handling this compound.

Storage Requirements

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

-

General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. The ethynyl group can be reactive, and contact with incompatible materials could lead to vigorous reactions.

-

Temperature: Store at room temperature or as recommended by the manufacturer. Avoid exposure to direct sunlight and heat sources.

-

Inert Atmosphere: For long-term storage, particularly for high-purity material, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Caption: Step-by-step spill response protocol.

First-Aid Measures

Immediate and appropriate first-aid is crucial in case of exposure.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Experimental Protocols

Protocol for Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment (spatula, weighing paper/boat, container).

-

PPE: Don all required PPE as outlined in Section 4.2.

-

Weighing:

-

If the compound is a solid, carefully transfer the desired amount from the storage container to a tared weighing boat or paper on an analytical balance inside the fume hood.

-

If the compound is a liquid (melted), use a calibrated pipette or syringe to transfer the desired volume.

-

-

Transfer: Promptly transfer the weighed compound to the reaction vessel.

-

Cleanup: Clean any residual material from the balance and work surface. Dispose of contaminated weighing paper/boats and pipette tips in the appropriate chemical waste container.

-

Storage: Securely close the storage container and return it to its designated storage location.

Protocol for a Typical Suzuki Coupling Reaction

This protocol is provided as an example of a common synthetic transformation involving this compound.

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), an aryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable base, such as K₂CO₃ (2.0 eq).

-

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Conclusion

This compound is a valuable reagent in chemical synthesis. Its safe use is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. This guide provides a framework for the safe handling, storage, and use of this compound. Researchers, scientists, and drug development professionals must always prioritize safety by adhering to these guidelines and consulting the manufacturer's SDS for the most current and comprehensive information.

References

Spectroscopic Profile of 1-(3-Ethynylphenyl)ethanone: A Technical Guide for Researchers

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile synthetic intermediate, 1-(3-ethynylphenyl)ethanone, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference, including detailed experimental protocols and key spectral data organized for clarity and comparative analysis.

Introduction

This compound is a valuable building block in organic synthesis, featuring three key functional groups: a ketone, an aromatic ring, and a terminal alkyne. This unique combination allows for a wide range of chemical transformations, making it a crucial intermediate in the development of pharmaceuticals, functional materials, and complex organic molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound and its subsequent reaction products. This technical guide provides a consolidated resource of its NMR, IR, and MS spectral data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.05 | s | - | H-2 |

| 7.90 | d | 7.8 | H-6 |

| 7.65 | d | 7.8 | H-4 |

| 7.42 | t | 7.8 | H-5 |

| 3.18 | s | - | Alkyne-H |

| 2.60 | s | - | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 197.1 | C=O |

| 137.8 | C-1 |

| 136.5 | C-6 |

| 132.8 | C-2 |

| 128.9 | C-5 |

| 128.7 | C-4 |

| 123.1 | C-3 |

| 82.8 | Alkyne C (quaternary) |

| 78.2 | Alkyne C-H |

| 26.7 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290 | Strong, Sharp | ≡C-H stretch (Alkyne) |

| 3060 | Medium | C-H stretch (Aromatic) |

| 2108 | Strong, Sharp | C≡C stretch (Alkyne) |

| 1685 | Strong | C=O stretch (Ketone) |

| 1590, 1570 | Medium | C=C stretch (Aromatic) |

| 1358 | Strong | C-H bend (Methyl) |

| 1270 | Strong | C-C(=O)-C stretch/bend |

| 790, 680 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (Molecular Ion) |

| 129 | 85 | [M - CH₃]⁺ |

| 101 | 40 | [M - CO - CH₃]⁺ or [C₈H₅]⁺ |

| 75 | 30 | [C₆H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy : The proton NMR spectrum is recorded on a 400 MHz spectrometer. A standard one-pulse sequence is utilized with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds. The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

-

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed to ensure that each unique carbon atom appears as a single peak. The spectral width is typically set to 250 ppm. A longer relaxation delay (5-10 seconds) may be necessary to obtain quantitative information for quaternary carbons. The FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount of solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The homogenous mixture is then compressed in a die under high pressure (8-10 tons) to form a transparent or translucent pellet. The pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and matrix interferences.

Mass Spectrometry (MS)

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector measures the abundance of each ion, and the resulting data is plotted as a mass spectrum.

Visualizing Spectroscopic Analysis and Molecular Structure

The following diagrams illustrate the general workflow of spectroscopic analysis and the key structural features of this compound that give rise to its characteristic spectral signals.

Commercial Availability and Synthetic Pathways for 3-Ethynylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Commercial Unavailability of 3-Ethynylacetophenone and the Synthetic Alternative

Direct searches for 3-ethynylacetophenone from major chemical vendors indicate that it is not a standard catalog item. This necessitates a synthetic approach for its acquisition. A highly efficient and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons is the Sonogashira cross-coupling reaction. This reaction provides a straightforward pathway to synthesize aryl alkynes, such as 3-ethynylacetophenone, from the corresponding aryl halide.

The proposed synthetic strategy involves two key steps:

-

Sonogashira Coupling: Reaction of the commercially available 3-bromoacetophenone with a protected acetylene, such as trimethylsilylacetylene (TMSA). The trimethylsilyl group is a common protecting group for terminal alkynes, preventing self-coupling and other unwanted side reactions.[1][2][3]

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, 3-ethynylacetophenone.[4][5][6]

Commercial Suppliers of 3-Bromoacetophenone

The key starting material, 3-bromoacetophenone (CAS No: 2142-63-4), is readily available from numerous chemical suppliers. Researchers can procure this compound from the following vendors, among others:

| Supplier | Product Name | Purity | CAS Number |

| Chem-Impex | 3'-Bromoacetophenone | ≥ 99% (GC) | 2142-63-4 |

| Sihauli Chemicals | 3 - Bromo Acetophenone | 99% | 2142-63-4 |

| Corey Organics | 3-Bromo Acetophenone | Not Specified | 2142-63-4 |

| Tokyo Chemical Industry (TCI) | 3'-Bromoacetophenone | >98.0%(GC) | 2142-63-4 |

| CP Lab Safety | 3'-Bromoacetophenone, min 98% | min 98% | 2142-63-4 |

| BLD Pharm | 3'-Bromoacetophenone | Not Specified | 2142-63-4 |

| Thermo Scientific Chemicals (via Fisher Scientific) | 3'-Bromoacetophenone, 97% | 97% | 2142-63-4 |

| Otto Chemie Pvt Ltd | 3′-Bromoacetophenone, 99% | 99% | 2142-63-4 |

Physicochemical Properties of 3-Bromoacetophenone

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO | [7] |

| Molecular Weight | 199.05 g/mol | [7][8] |

| Appearance | Pale yellow clear or colorless to light green liquid | [7] |

| Melting Point | 7-12 °C | [8][9] |

| Boiling Point | 79 - 81 °C / 2 mmHg | [7] |

| Density | 1.498 - 1.505 g/mL at 20 °C | [7] |

| Refractive Index | n20/D 1.574 - 1.576 | [7] |

| Purity | ≥ 99% (GC) | [7] |

Detailed Experimental Protocol for the Synthesis of 3-Ethynylacetophenone

The following protocol describes a general procedure for the synthesis of 3-ethynylacetophenone from 3-bromoacetophenone.

Step 1: Sonogashira Coupling of 3-Bromoacetophenone with Trimethylsilylacetylene

This step aims to form 3-(trimethylsilylethynyl)acetophenone.

Materials and Reagents:

-

3-Bromoacetophenone

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene or THF, anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add 3-bromoacetophenone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive pressure of inert gas, add anhydrous triethylamine (2.0-3.0 eq) and anhydrous toluene or THF.

-

Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the catalyst complex.

-

Slowly add trimethylsilylacetylene (1.1-1.5 eq) via syringe.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

-

The filtrate is then washed with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(trimethylsilylethynyl)acetophenone.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Deprotection of 3-(Trimethylsilylethynyl)acetophenone

This step removes the TMS group to yield the final product, 3-ethynylacetophenone.

Materials and Reagents:

-

3-(Trimethylsilylethynyl)acetophenone (from Step 1)

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Methanol or Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl acetate

-

Water

-

Standard laboratory glassware

Procedure using Potassium Carbonate:

-

Dissolve the crude or purified 3-(trimethylsilylethynyl)acetophenone (1.0 eq) in methanol.

-

Add potassium carbonate (0.2-1.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[4]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethynylacetophenone.

-

If necessary, the product can be further purified by column chromatography.

Procedure using Tetrabutylammonium Fluoride (TBAF):

-

Dissolve the crude or purified 3-(trimethylsilylethynyl)acetophenone (1.0 eq) in THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1M solution of TBAF in THF (1.1 eq).

-

Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, quench with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethynylacetophenone.

-

If necessary, the product can be further purified by column chromatography.

Visualizing the Synthesis and Workflow

To further clarify the process, the following diagrams illustrate the synthetic pathway and the general experimental workflow.

Caption: Synthetic pathway to 3-ethynylacetophenone.

Caption: General experimental workflow for the synthesis.

Conclusion

While 3-ethynylacetophenone is not directly available from commercial sources, it can be efficiently synthesized in a two-step process from the readily available 3-bromoacetophenone. The Sonogashira coupling reaction followed by deprotection of the trimethylsilyl group provides a reliable route for researchers and drug development professionals to access this important chemical intermediate. The detailed protocol and supplier information provided in this guide are intended to facilitate the in-house synthesis of 3-ethynylacetophenone for various research and development applications.

References

- 1. scribd.com [scribd.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. mdpi.org [mdpi.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. benchchem.com [benchchem.com]

- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 7. chemimpex.com [chemimpex.com]

- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 9. 3′-Bromoacetophenone, 99% - 2142-63-4 | India | Otto Chemie Pvt Ltd [ottokemi.com]

Reactivity profile of the ethynyl and ketone functional groups

An In-Depth Technical Guide to the Reactivity Profiles of Ethynyl and Ketone Functional Groups

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ethynyl and ketone functional groups, focusing on their distinct reactivity profiles, applications in medicinal chemistry, and roles in biological systems. This document details key chemical transformations, presents quantitative physicochemical data, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support advanced research and drug development endeavors.

Section 1: The Ethynyl Functional Group

The ethynyl group, characterized by a carbon-carbon triple bond (C≡C), is a versatile and increasingly important functional group in modern chemistry. Its linear geometry and unique electronic properties confer a reactivity profile that is valuable in organic synthesis, materials science, and pharmaceutical development.

Physicochemical and Reactivity Profile

The reactivity of the ethynyl group is dominated by the high electron density of the π-systems in the triple bond and the notable acidity of a terminal alkyne's C-H bond. The sp-hybridization of the carbon atoms results in a linear geometry and imparts significant s-character to the C-H bond, making the terminal proton relatively acidic compared to sp² and sp³ C-H bonds.[1]

Key reactions include:

-

Deprotonation: The terminal proton can be removed by a strong base (e.g., sodium amide) to form a highly nucleophilic acetylide anion.[1]

-

Addition Reactions: The π-bonds are susceptible to addition by electrophiles, such as halogens and hydrohalic acids.[2]

-

Coupling Reactions: Acetylide anions and terminal alkynes are key participants in carbon-carbon bond-forming reactions, most notably the Sonogashira, Glaser, and Eglinton couplings.

-

Cycloadditions: Alkynes are excellent dipolarophiles in [3+2] cycloaddition reactions, the most prominent being the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[3][4]

Quantitative Data: Ethynyl Group

A summary of key quantitative data for the ethynyl functional group is presented below, providing a basis for comparing its properties to other functional groups.

| Property | Functional Group | Approximate Value | Significance |

| pKa | Terminal Alkyne (R-C≡C-H ) | 25 - 26 | Allows for deprotonation with strong bases to form nucleophilic acetylides.[1][5] |

| Alkene (R₂C=CH -R) | ~44 | Significantly less acidic than alkynes.[1] | |

| Alkane (R₃C-H ) | ~50 | Least acidic C-H bond.[1] | |

| Bond Dissociation Energy | C(sp)-H | ~131 kcal/mol | Strongest C-H bond, contributing to metabolic stability.[6][7] |

| C(sp²)-H | ~111 kcal/mol | Intermediate strength.[7] | |

| C(sp³)-H | ~101 kcal/mol | Weakest C-H bond, more susceptible to metabolic oxidation.[8] |

Role in Drug Development

The ethynyl group has been recognized as a privileged structural feature in drug discovery.[9][10] Its linear, rigid nature makes it an effective linker or spacer between pharmacophoric elements.[11] Furthermore, its terminal C-H can act as a weak hydrogen bond donor, and the entire group can serve as a bioisostere for other chemical moieties, such as halogens or phenyl rings.[12] The high bond dissociation energy of the sp C-H bond often enhances metabolic stability by making the group resistant to oxidative metabolism by cytochrome P450 enzymes.[13]

A critical application is in chemical biology, where the terminal alkyne serves as a "click handle." This allows for its incorporation into biomolecules (e.g., proteins, glycans) via metabolic labeling, followed by highly specific covalent modification with azide-containing probes for visualization or purification.[10][14]

Key Experimental Protocols

This protocol describes a general procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl iodide.[15][16]

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).

-

Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) and a suitable base (e.g., triethylamine or diisopropylamine, 2-5 eq.).

-

Alkyne Addition: Add the terminal alkyne (1.1 - 1.2 eq.) dropwise to the stirred mixture.

-

Reaction: Stir the reaction at room temperature or heat as necessary (typically 25-80 °C). Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17]

This protocol outlines a general method for labeling an alkyne-modified protein in a cell lysate with an azide-functionalized fluorescent probe.[14]

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of a water-soluble Cu(I) stabilizing ligand (e.g., THPTA) in water.

-

Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

-

Prepare a 300 mM stock solution of sodium ascorbate in water (freshly made).

-

Prepare a 2.5 mM stock solution of the azide-containing detection reagent (e.g., Azide-Fluor 488) in DMSO or water.

-

-

Reaction Mixture: In a microcentrifuge tube, combine the following:

-

50 µL of alkyne-labeled protein lysate (1-5 mg/mL).

-

90 µL of PBS buffer.

-

20 µL of the 2.5 mM azide detection reagent.

-

-

Catalyst Addition:

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

-

-

Initiation: Add 10 µL of the 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.

-

Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature. The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE).

Visualization: Bioorthogonal Labeling Workflow

The following diagram illustrates a typical workflow for labeling and identifying cellular proteins using an alkyne handle and click chemistry.

Caption: A generalized workflow for bioorthogonal labeling of proteins.

Section 2: The Ketone Functional Group

The ketone functional group, containing a carbonyl (C=O) bonded to two carbon atoms, is one of the most fundamental and reactive moieties in organic chemistry.[14] Its presence is widespread in biological molecules (e.g., ketoses, steroids) and is central to countless synthetic transformations.[18]

Physicochemical and Reactivity Profile

The chemistry of ketones is dictated by the polar nature of the carbonyl group. The oxygen atom is more electronegative than the carbon, resulting in a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon. This makes the carbonyl carbon an electrophile, susceptible to attack by nucleophiles.[19]

Key reactions include:

-

Nucleophilic Addition: This is the most characteristic reaction of ketones. Nucleophiles attack the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[20][21] Subsequent protonation yields an alcohol.

-

Reactions at the α-Carbon: The protons on the carbon atoms adjacent to the carbonyl (α-protons) are acidic (pKa ≈ 16-20) due to resonance stabilization of the resulting enolate conjugate base.[22] Enolates are excellent nucleophiles, participating in reactions like aldol condensations and α-alkylation.

-

Reduction: Ketones are readily reduced to secondary alcohols using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[23]

-

Oxidation: Ketones are generally resistant to oxidation but can be cleaved under harsh conditions with strong oxidizing agents.[18]

Quantitative Data: Ketone Group

| Property | Functional Group | Approximate Value | Significance |

| pKa | α-Proton of a Ketone (R-C(=O)-CH R₂) | 16 - 20 | Allows for enolate formation with suitable bases, enabling C-C bond formation at the α-position.[22] |

| α-Proton of an Aldehyde (R-C(=O)-H ) | 17 - 20 | Similar acidity to ketones, but aldehydes are generally more reactive at the carbonyl.[24] | |

| Protonated Ketone (R₂C=O H⁺) | -5 to -7 | Shows that the carbonyl oxygen is weakly basic and can be activated by acids. |

Role in Drug Development and Biology

Ketones are common pharmacophoric features, often acting as hydrogen bond acceptors in ligand-receptor interactions.[3] The ketone group is also central to metabolism. Ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) are produced in the liver via ketogenesis during periods of fasting or low carbohydrate intake.[25][26] These molecules are transported through the blood to extrahepatic tissues, like the brain and heart, where they are converted back to acetyl-CoA via ketolysis to be used as an energy source.[9][27]

Key Experimental Protocols

This protocol provides a general method for the reduction of a ketone to a secondary alcohol.[28]

-

Setup: In an Erlenmeyer flask, dissolve the ketone (1.0 eq., e.g., 0.500 g of fluorenone) in a suitable alcohol solvent (e.g., 8-10 mL of methanol).

-

Cooling: Place the flask in an ice-water bath to cool the solution.

-

Reagent Addition: Weigh sodium borohydride (NaBH₄, ~0.25-0.5 eq. based on hydride equivalents) and add it portion-wise to the stirred ketone solution. Caution: NaBH₄ reacts with the alcohol solvent to produce H₂ gas.

-

Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to stir at room temperature for an additional 15-30 minutes. Monitor the reaction by TLC.

-

Workup: Slowly add water or dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.

-

Purification: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent. The crude alcohol can be further purified by recrystallization or column chromatography.[11][23]

This protocol describes the synthesis of an alkene from a ketone and a phosphorus ylide.[19][29]

-

Ylide Generation (in situ):

-

To a flame-dried flask under an inert atmosphere, add the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq.) and an anhydrous aprotic solvent (e.g., THF).

-

Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq.) dropwise. The formation of the colored ylide indicates a successful reaction.

-

-

Reaction with Ketone:

-

Dissolve the ketone (1.0 eq.) in anhydrous THF and add it dropwise to the stirred ylide solution at 0 °C or room temperature.

-

Allow the reaction to stir for several hours until completion (monitor by TLC).

-

-

Workup: Quench the reaction by adding water or saturated aqueous ammonium chloride.

-

Purification: Extract the product with an organic solvent (e.g., diethyl ether). The major byproduct, triphenylphosphine oxide, can often be removed by filtration or column chromatography. Wash the organic layer, dry, and concentrate to yield the crude alkene, which can be purified further.[30]

Visualizations: Ketone Metabolism & Reactivity

The following diagram illustrates the metabolic pathways of ketogenesis in the liver and ketolysis in peripheral tissues.

Caption: Overview of ketogenesis in the liver and ketolysis in peripheral tissues.

The diagram below outlines the factors influencing the greater reactivity of aldehydes compared to ketones in nucleophilic addition reactions.

Caption: Steric and electronic factors affecting aldehyde and ketone reactivity.[2][31]

References

- 1. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 2. forum.prutor.ai [forum.prutor.ai]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. interchim.fr [interchim.fr]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Bond Length and Bond Strength - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. studylib.net [studylib.net]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. lumiprobe.com [lumiprobe.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 22. Chapter 18 notes [web.pdx.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. Ketogenesis - Wikipedia [en.wikipedia.org]

- 26. bio.libretexts.org [bio.libretexts.org]

- 27. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. webassign.net [webassign.net]

- 29. byjus.com [byjus.com]

- 30. Wittig Reaction [organic-chemistry.org]

- 31. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Potential Hazards and GHS Information for 1-(3-Ethynylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with 1-(3-Ethynylphenyl)ethanone (CAS Number: 139697-98-6). Due to the limited availability of specific toxicological data for this compound, this guide also extrapolates potential hazards based on the reactivity and toxicity of its constituent functional groups: an aromatic ketone and a terminal alkyne. This information is intended to support risk assessment and promote safe handling practices in a research and development setting.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its basic properties and data from its structural isomer, 1-(4-ethynylphenyl)ethanone, provide valuable insights. The compound is a solid at room temperature.

| Property | Value / Inferred Value | Source |

| CAS Number | 139697-98-6 | |

| Molecular Formula | C₁₀H₈O | |

| Molecular Weight | 144.17 g/mol | |

| Physical Form | Solid | |

| Melting Point | Estimated: ~68 °C | Based on isomer data[1] |

| Boiling Point | Estimated: ~241.8 °C at 760 mmHg | Based on isomer data[1] |

| Storage | Store in an inert atmosphere at room temperature. |

GHS Hazard Information

According to supplier safety data, this compound is classified with the following hazards:

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers and includes measures for prevention, response, storage, and disposal. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation or other symptoms occur.

Potential Toxicological Effects and Mechanisms

Aromatic Ketones: This class of compounds can exhibit a range of toxic effects. Some aromatic ketones are known to be irritants, and some have been investigated for neurotoxic effects.[2][3] For instance, Michler's Ketone, an aromatic ketone, has been shown to induce oxidative stress and disrupt calcium signaling pathways in zebrafish larvae, leading to neurodevelopmental and behavioral impairments.[2]

Terminal Alkynes: The terminal ethynyl group is a reactive functional group. While generally stable, terminal alkynes can undergo various reactions, including acting as nucleophiles in certain biological contexts. For example, some alkynes have been shown to react with active-site cysteine nucleophiles in proteases.[4]

Inferred Hazards for this compound:

Based on its GHS classification and the properties of its functional groups, the primary hazards are likely:

-

Oral Toxicity: The H302 classification indicates that ingestion of this compound can be harmful.

-

Dermal and Ocular Irritation: The H315 and H319 classifications are consistent with the irritant properties of many aromatic compounds. Skin irritants can trigger inflammatory signaling pathways in skin cells.[5]

-

Respiratory Irritation: The H335 classification suggests that inhalation of the dust or vapor may irritate the respiratory tract.

Potential Signaling Pathway for Skin Irritation

Chemical irritants can activate a cascade of cellular events in the skin, leading to an inflammatory response. A generalized pathway is depicted below.

Caption: Generalized signaling pathway for chemical-induced skin irritation.

Reactivity and Stability

Detailed stability and decomposition data for this compound are not available. However, based on its functional groups, the following can be inferred:

-

Stability: The compound should be stable under normal laboratory conditions when stored in an inert atmosphere.

-

Reactivity of the Terminal Alkyne: The terminal C-H bond of the ethynyl group is weakly acidic and can be deprotonated by strong bases. The triple bond can undergo addition reactions with various electrophiles and can participate in coupling reactions, often catalyzed by transition metals. The high reactivity of terminal alkynes can also lead to the formation of byproducts.[6]

-

Reactivity of the Ketone: Ketones can react with reducing agents and are generally incompatible with strong oxidizing agents, acids, and bases.[7]

-

Hazardous Decomposition Products: Combustion is expected to produce carbon monoxide and carbon dioxide.

Experimental Protocols for Hazard Assessment

Should further toxicological testing of this compound be required, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a substance that is toxic to cultured cells.

General Workflow:

Caption: General workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HaCaT for skin effects, A549 for respiratory effects) in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

-

Treatment: Expose the cells to a range of concentrations of the compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity).[8]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[8]

In Vitro Skin Irritation Test (OECD Guideline 439)

This test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis models are pre-incubated.

-

Exposure: A defined amount of the test substance is applied topically to the tissue surface for a specific duration (e.g., 60 minutes).

-

Post-Exposure: The substance is removed by washing, and the tissues are incubated for a recovery period (e.g., 42 hours).[9]

-

Viability Assessment: Tissue viability is determined by the enzymatic conversion of MTT to a colored formazan product, which is then quantified spectrophotometrically.[9]

-

Classification: If the tissue viability is reduced below a certain threshold (e.g., ≤ 50%), the substance is classified as a skin irritant.[9]

Acute Eye Irritation/Corrosion Test (OECD Guideline 405)

This guideline describes an in vivo test for assessing eye irritation, which should only be considered after a weight-of-evidence analysis of existing data and in vitro alternatives.[5]

Methodology:

-

Animal Model: The test is typically performed on albino rabbits.

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling.

-

Scoring: The severity of the lesions is scored to determine the level of irritation and its reversibility.

Safe Handling and Storage

Given the identified and potential hazards, the following precautions are recommended:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container should be kept under an inert atmosphere.

Conclusion

This compound is a chemical with known hazards of acute oral toxicity, skin and eye irritation, and respiratory irritation. While specific toxicological data is limited, an analysis of its functional groups suggests that care should be taken to avoid exposure. The information and protocols provided in this guide are intended to assist researchers and scientists in implementing appropriate safety measures when handling this compound. Further experimental investigation is required to fully characterize its toxicological profile.

References

- 1. 1-(4-Ethynylphenyl)ethanone | CAS#:42472-69-5 | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. Neurotoxic interactions of industrially used ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Immune Cells Affect Dermatitis: Nutritional and Lifestyle Tips for Better Skin Health - Jessica Fonteneau Nutrition [jessicafonteneaunutrition.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Skin Cells and Transcription Factors by Skin Irritants [stacks.cdc.gov]

- 7. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl)- | CymitQuimica [cymitquimica.com]